molecular formula C12H10OS B377121 Diphenyl sulfoxide CAS No. 945-51-7

Diphenyl sulfoxide

Cat. No. B377121
CAS RN: 945-51-7
M. Wt: 202.27g/mol
InChI Key: JJHHIJFTHRNPIK-UHFFFAOYSA-N
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Patent
US05731364

Procedure details

To a 3-necked 1 L round bottom flask equipped with a still head was added phenylmagnesium bromide (3 M in diethyl ether, 142 ml, 0.426 mol) followed by dry benzene (150 ml). The flask was connected to a water aspirator and the diethyl ether removed under vacuo by gently heating. Additional benzene (150 ml) was added and the solution brought to a gentle reflux under nitrogen. A solution of phenyl sulfoxide (17.23 g, 85.2 mmol) in benzene (100 ml) was added dropwise over 1.5 hours. Once the addition was complete, the reaction mixture was heated at a gentle reflux for 3 hours. The reaction mixture was cooled (ice bath temperature) while adding a solution of hydrobromic acid (25%, 200 ml). The resulting biphasic mixture was stirred at room temperature overnight. After separation of the layers, the organic layer extracted were combined and extracted with dichloromethane (200 ml), dried (MgSO4 ) and concentrated in vacuo to give the crude product as an off-white solid (14.50 g). The solid was taken up in the minimum mount of warm dichloromethane (100 ml) and four times the volume of ether added to precipitate the salt. The suspension was cooled in an ice bath for 1 hour prior to collecting the salt and washing with ether. In this way, triphenylsulfonium bromide was isolated as a white solid (14.40 g, 49%).
Quantity
142 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.23 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1]1([Mg][Br:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[C:10]1([S:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Br>C1C=CC=CC=1.CCOCC.ClCCl>[Br-:8].[C:1]1([S+:16]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:7.8|

Inputs

Step One
Name
Quantity
142 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
17.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked 1 L round bottom flask equipped with a still head
CUSTOM
Type
CUSTOM
Details
the diethyl ether removed under vacuo
TEMPERATURE
Type
TEMPERATURE
Details
by gently heating
ADDITION
Type
ADDITION
Details
Additional benzene (150 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux under nitrogen
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled (ice bath temperature)
CUSTOM
Type
CUSTOM
Details
After separation of the layers
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4 )
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as an off-white solid (14.50 g)
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to precipitate the salt
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to collecting the salt
WASH
Type
WASH
Details
washing with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.